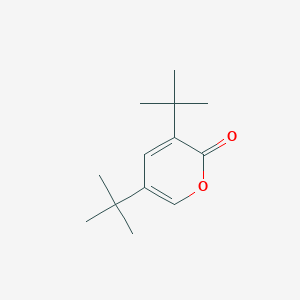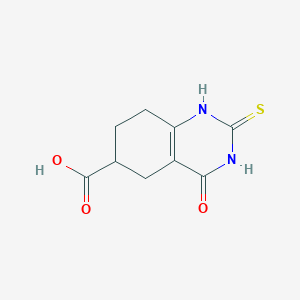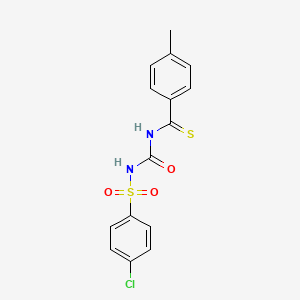
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea is a chemical compound known for its unique structure and properties.
准备方法
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzenecarbothioyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency.
化学反应分析
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbothioyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted ureas, sulfonamides, and thioureas .
科学研究应用
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exerting its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)carbamimidic acid
These compounds share structural similarities but differ in their functional groups and specific properties.
属性
CAS 编号 |
61720-80-7 |
|---|---|
分子式 |
C15H13ClN2O3S2 |
分子量 |
368.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-10-2-4-11(5-3-10)14(22)17-15(19)18-23(20,21)13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,22) |
InChI 键 |
ASGCPCAGYZIPPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


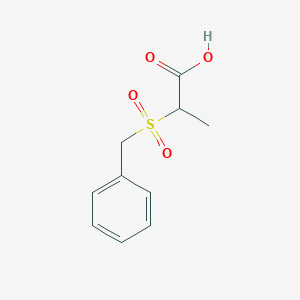
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
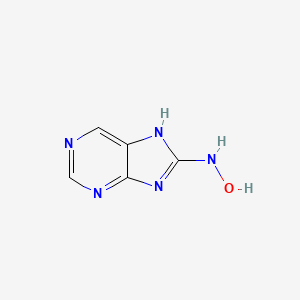
![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

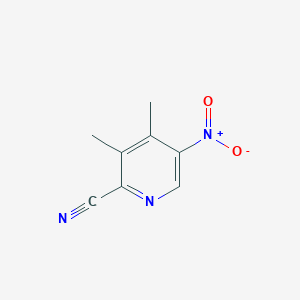
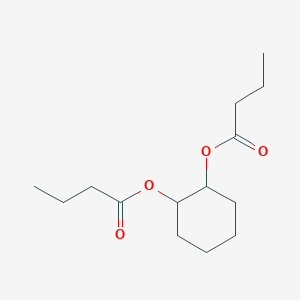

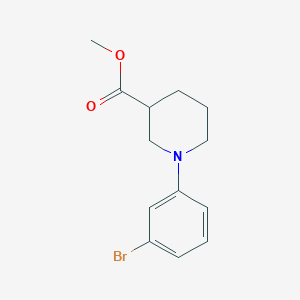
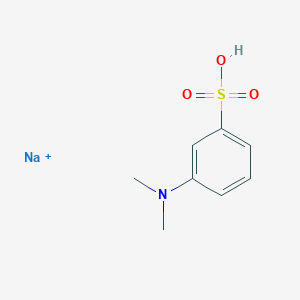
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
